molecular formula C4H6O5 B13837384 3,4,5-trihydroxyoxolan-2-one

3,4,5-trihydroxyoxolan-2-one

Cat. No.: B13837384
M. Wt: 134.09 g/mol
InChI Key: ATLYZOSHQRMQRP-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxyoxolan-2-one is a chemical compound with a unique structure characterized by three hydroxyl groups attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxyoxolan-2-one can be achieved through multi-component condensation reactions. One common method involves the condensation of pyruvic acid with aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxyoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3,4,5-Trihydroxyoxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a reducing agent or a nucleophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trihydroxyoxolan-2-one is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

IUPAC Name

3,4,5-trihydroxyoxolan-2-one

InChI

InChI=1S/C4H6O5/c5-1-2(6)4(8)9-3(1)7/h1-3,5-7H

InChI Key

ATLYZOSHQRMQRP-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=O)OC1O)O)O

Origin of Product

United States

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